4-Trityl-3-thiosemicarbazide
Overview
Description
4-Trityl-3-thiosemicarbazide is a chemical compound with the molecular formula C20H19N3S and a molecular weight of 333.45 g/mol . It is a derivative of thiosemicarbazide, which has garnered significant attention due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
4-Trityl-3-thiosemicarbazide has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 4-Trityl-3-thiosemicarbazide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in many biological processes, including pH regulation and CO2 transport.
Mode of Action
This compound interacts with carbonic anhydrase IX, inhibiting its activity .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound affects the conversion of carbon dioxide to bicarbonate ions . This can disrupt cellular pH regulation and CO2 transport, potentially leading to a variety of downstream effects.
Pharmacokinetics
These compounds have been shown to possess optimal physicochemical properties, endorsing their potential as drug candidates .
Result of Action
The inhibition of carbonic anhydrase IX by this compound can lead to anti-proliferative effects . For instance, certain thiosemicarbazide derivatives have shown cytotoxic activity against cancer cell lines . .
Future Directions
Thiosemicarbazides have been the subject of numerous studies due to their wide range of biological activities . Future research directions are oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .
Biochemical Analysis
Biochemical Properties
4-Trityl-3-thiosemicarbazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with human carbonic anhydrase IX, where it acts as an inhibitor . This interaction is significant because carbonic anhydrase IX is involved in maintaining pH balance in cells and tissues, and its inhibition can lead to potential therapeutic effects, especially in cancer treatment . Additionally, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in cancer cell lines such as U87 and HeLa, leading to apoptosis . This compound also affects the expression of proteins involved in apoptosis, such as Bax and Bcl-2, thereby promoting cell death in cancer cells . Furthermore, this compound has been shown to inhibit the growth of bacterial cells by interfering with their DNA replication processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with carbonic anhydrase IX involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition disrupts the enzyme’s role in pH regulation, leading to altered cellular functions. Additionally, this compound has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained cytotoxic effects in cancer cells, leading to prolonged inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its interaction with carbonic anhydrase IX, where it acts as an inhibitor . This interaction affects the enzyme’s role in pH regulation and metabolic flux, leading to altered metabolite levels in cells . Additionally, the compound’s metabolism involves its conversion to other active metabolites, which may contribute to its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as lipophilicity and molecular size, which facilitate its passage through biological membranes . Additionally, binding proteins play a role in its transport, ensuring its delivery to target sites within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic efficacy . For instance, its localization in the nucleus allows it to interact with DNA and inhibit DNA replication in bacterial cells .
Preparation Methods
The synthesis of 4-Trityl-3-thiosemicarbazide typically involves the reaction of trityl chloride with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Chemical Reactions Analysis
4-Trityl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiosemicarbazides and their derivatives.
Comparison with Similar Compounds
4-Trityl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1,3,4-Thiadiazoles: These compounds also exhibit antimicrobial and anticancer properties but differ in their structural framework and specific biological activities.
Thiosemicarbazones: These derivatives are known for their broad-spectrum biological activities, including antiviral, antimalarial, and anticancer effects. They often form complexes with metals, enhancing their biological activity.
The uniqueness of this compound lies in its specific trityl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-amino-3-tritylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVNMVECCNIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375397 | |
Record name | 4-Trityl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21198-26-5 | |
Record name | 4-Trityl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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